![molecular formula C19H20ClNO4S B2452723 3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid CAS No. 729582-34-7](/img/structure/B2452723.png)
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid
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Overview
Description
“3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 731826-52-1 . It has a molecular weight of 359.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(4-benzyl-1-piperidinyl)sulfonyl]benzoic acid . The Inchi Code is 1S/C19H21NO4S/c21-19(22)17-7-4-8-18(14-17)25(23,24)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,22) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.45 . It’s a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid and its derivatives have been explored in various synthetic and biological contexts. For instance, the synthesis and antiviral activity of related sulfonamide derivatives have been examined, highlighting their potential anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, compounds synthesized from related carboxylic acids showed promising antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Chemical Interactions and Synthesis Methods
The interaction of sulfonyl chloride derivatives with amino acid methyl esters has led to the creation of novel amino acid sulfonamide derivatives (Riabchenko et al., 2020). Additionally, innovative methods in sulfonylation reactions have been developed using ionic liquids, providing insights into more efficient synthetic pathways for related compounds (Nara et al., 2001).
Environmental Degradation Studies
Research has also focused on the environmental aspects, such as the degradation of chlorobenzoic acids, including studies on microbial degradation by pseudomonads (Dorn et al., 2004) and photodecomposition studies (Crosby & Leitis, 1969).
Safety and Hazards
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)sulfonyl-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-17-7-6-16(19(22)23)13-18(17)26(24,25)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMOTDIYUBEEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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